molecular formula C9H20N2 B12964484 N,1-diethylpiperidin-4-amine

N,1-diethylpiperidin-4-amine

Katalognummer: B12964484
Molekulargewicht: 156.27 g/mol
InChI-Schlüssel: JHYXZYYPMZHGFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1-diethylpiperidin-4-amine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diethylpiperidin-4-amine typically involves the reaction of piperidine with diethylamine under specific conditions. One common method is the reductive amination of 4-piperidone with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride . This reaction proceeds under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same reductive amination reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N,1-diethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,1-diethylpiperidin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,1-diethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including analgesia and antipsychotic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,1-diethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its diethyl substitution on the nitrogen atom enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C9H20N2

Molekulargewicht

156.27 g/mol

IUPAC-Name

N,1-diethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-3-10-9-5-7-11(4-2)8-6-9/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

JHYXZYYPMZHGFO-UHFFFAOYSA-N

Kanonische SMILES

CCNC1CCN(CC1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.